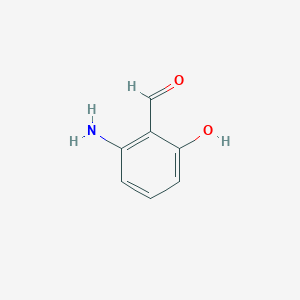

2-Amino-6-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNSCLXSLEWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Amino 6 Hydroxybenzaldehyde and Its Precursors/derivatives

Direct Synthesis Approaches for 2-Amino-6-hydroxybenzaldehyde

Direct synthesis aims to construct the target molecule in as few steps as possible, often relying on highly regioselective reactions or the interconversion of pre-existing functional groups on a suitable aromatic scaffold.

Regioselective functionalization is crucial for installing groups at specific positions on the benzene (B151609) ring. For precursors to this compound, a key strategy involves the formylation of a substituted phenol (B47542). A notable example is the synthesis of 6-hydroxy-2-nitrobenzaldehyde from m-nitrophenol. sciencemadness.org This reaction, a variant of the Reimer-Tiemann reaction, involves heating m-nitrophenol with a strong base like sodium hydroxide (B78521) and chloroform (B151607). sciencemadness.org The strong activating and ortho,para-directing hydroxyl group directs the electrophilic dichlorocarbene (B158193) (generated from chloroform) to the positions ortho to it, yielding the desired 2,6-substituted product. sciencemadness.org

The most direct route to this compound is through the reduction of its corresponding nitro precursor, 6-hydroxy-2-nitrobenzaldehyde. The reduction of an aromatic nitro group to an amine is a well-established and highly efficient transformation. Various reducing agents are effective for this purpose, with common methods including the use of iron powder in acetic acid (Fe/AcOH), catalytic hydrogenation, or reduction with other metals like tin or stannous chloride. nih.govwiserpub.com For instance, the reduction of 2-nitrobenzaldehyde (B1664092) to 2-aminobenzaldehyde (B1207257) has been achieved with high yields using reduced iron powder or a combination of ferrous sulfate (B86663) and ammonia (B1221849). orgsyn.orgresearchgate.netgoogle.com These methods are directly applicable to the synthesis of the title compound from its nitro-hydroxy precursor.

Conversely, the hydroxylation of an aminobenzaldehyde to introduce a hydroxyl group is a less common and more challenging approach for this specific substitution pattern. While methods for the hydroxylation of aromatic rings exist, achieving the required regioselectivity in the presence of both an amino and an aldehyde group is difficult. rsc.org

Complex molecules often require multi-step synthetic sequences where functional groups are introduced and manipulated in a specific order, a concept central to modern organic synthesis. pharmafeatures.com A theoretical multi-step route to this compound could start from a simpler, commercially available material like p-toluenesulfonic acid. sciencemadness.org This strategy employs a protecting group to control regioselectivity through the following sequence:

Blocking: The sulfonic acid group in p-toluenesulfonic acid effectively blocks the para position.

Nitration: Dinitration of the ring at the 2 and 6 positions, which are activated by the methyl group.

Selective Reduction: One of the two nitro groups is selectively reduced to an amine.

Diazotization and Hydroxylation: The remaining nitro group is reduced, diazotized, and then converted to a hydroxyl group.

Oxidation: The methyl group is oxidized to a formyl (aldehyde) group.

Deprotection: The sulfonic acid group is removed to yield the final product.

This approach demonstrates the use of orthogonal protecting groups and a sequence of reliable reactions to control the final arrangement of substituents. pharmafeatures.com

Interconversion of Functional Groups (e.g., Reduction of Nitro-Hydroxybenzaldehydes, Hydroxylation of Amino-Benzaldehydes)

Synthesis of Key Intermediates and Analogues Utilized in this compound Research

The synthesis of the target compound relies heavily on the availability of key intermediates, primarily substituted hydroxybenzaldehydes and aminobenzaldehydes.

The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. onlineorganicchemistrytutor.combyjus.com The reaction typically involves treating a phenol with chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. byjus.comrecnotes.com

The mechanism proceeds through several key steps: recnotes.comnumberanalytics.com

Dichlorocarbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then rapidly eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). onlineorganicchemistrytutor.comrecnotes.comnumberanalytics.com

Electrophilic Attack: The phenol is also deprotonated by the base to form a phenoxide ion. This electron-rich phenoxide attacks the dichlorocarbene, primarily at the ortho position due to electrostatic interactions. byjus.comrecnotes.com

Hydrolysis: The resulting dichloromethyl-substituted phenol intermediate is then hydrolyzed by the alkaline solution to yield the final ortho-hydroxybenzaldehyde. onlineorganicchemistrytutor.com

This reaction is versatile and can be applied to various phenols and naphthols. byjus.comrecnotes.com Modern variations, such as using microwave irradiation, have been shown to improve yields and significantly reduce reaction times. researchgate.net

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenol | CHCl₃, NaOH, H₂O, heat | Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | ~35% | byjus.comresearchgate.net |

| m-Nitrophenol | CHCl₃, NaOH, H₂O, 70-80°C | 6-Hydroxy-2-nitrobenzaldehyde | Not specified | sciencemadness.org |

| Substituted Phenols | CHCl₃, aq. alcoholic NaOH, Microwave | Substituted 2-Hydroxyaryl aldehydes | 50-60% | researchgate.net |

| 2-Bromophenol | Paraformaldehyde, MgCl₂, Et₃N, THF | 3-Bromo-2-hydroxybenzaldehyde | 90% | orgsyn.org |

Substituted aminobenzaldehydes are critical intermediates, most commonly prepared by the reduction of the corresponding nitrobenzaldehydes. nih.govresearchgate.net This transformation is a cornerstone of aromatic chemistry due to the wide availability of nitroaromatic compounds. A variety of reducing systems can be employed, with the choice often depending on the presence of other functional groups in the molecule.

Commonly used methods include:

Metal/Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) is a traditional and cost-effective method. A modification using iron powder in acetic acid has been reported for the synthesis of quinolines from 2-nitrobenzaldehydes in situ. nih.gov A patented method uses reduced iron powder in an ethanol (B145695)/water mixture to prepare o-aminobenzaldehyde with high yield. google.com

Sulfide (B99878) Reduction: Reagents like sodium sulfide or ammonium (B1175870) sulfide can be used for selective reduction of one nitro group in a dinitro compound.

Catalytic Hydrogenation: This method involves using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a very clean and efficient method but can sometimes be too reactive for molecules with other reducible groups. wiserpub.com

Metal Hydride Reduction: Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) can also be used, though their reactivity must be carefully controlled to avoid reduction of the aldehyde group. wiserpub.com

Ferrous Sulfate Reduction: The reduction of o-nitrobenzaldehyde using ferrous sulfate heptahydrate in the presence of ammonia is a classic and well-documented procedure that gives good yields of o-aminobenzaldehyde. orgsyn.orgresearchgate.net

| Reagent System | Conditions | Yield | Reference |

|---|---|---|---|

| Ferrous sulfate, Ammonium hydroxide | Aqueous, heat to 90°C, then steam distill | 57-65% | orgsyn.org |

| Reduced iron powder | Ethanol/Water, reflux | 88.4% | google.com |

| Fe/AcOH | Used for in situ reduction in domino reactions | High yields (for quinoline (B57606) product) | nih.gov |

| NaBH₄, LiAlH₄, or Catalytic Hydrogenation | General methods mentioned | Not specified | wiserpub.com |

Preparation of Substituted Hydroxybenzaldehydes (e.g., by Reimer-Tiemann Reaction)

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly benefiting from advanced techniques that align with the principles of green chemistry. These methods aim to improve efficiency, reduce reaction times, and minimize environmental impact by employing alternative energy sources and catalytic systems.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity. mdpi.comrsc.org The efficiency of MAOS stems from its unique heating mechanism based on dipolar polarization and ionic conduction, which allows for rapid energy transfer to the solvent and reactants. rsc.org

In the context of heterocyclic chemistry relevant to this compound derivatives, microwave irradiation has been successfully applied to accelerate various reactions. For instance, the synthesis of quinoline derivatives, which can be formed from precursors related to this compound, is significantly enhanced under microwave conditions. A catalyst-free, microwave-assisted Friedländer synthesis for 8-hydroxyquinolines, which involved the in-situ generation of 2-amino-3-hydroxybenzaldehyde, demonstrated higher yields (72%) compared to conventional heating (34%). rsc.org

Similarly, multicomponent reactions to produce complex heterocyclic systems like dihydropyridopyrimidines have been efficiently conducted using microwave heating without the need for a catalyst. arkat-usa.org One study reported that the one-pot condensation of an aldehyde, a 1,3-dicarbonyl compound, and 2,6-diaminopyrimidin-4-one in glycol under microwave irradiation completed within 4-7 minutes, yielding products in the 89-95% range. arkat-usa.org This is a substantial improvement over the 2 hours required under standard thermal conditions. arkat-usa.org

The synthesis of Schiff bases, which can be derived from amino-hydroxy-benzaldehydes, also benefits from microwave assistance. Reactions of substituted benzaldehydes with amino acid esters have been carried out under microwave irradiation to produce Schiff's bases efficiently. irphouse.com Another example is the microwave-enhanced synthesis of lanthanide complexes from a Schiff base derived from 4-formyl antipyrine (B355649) and 2-aminophenol (B121084), where microwave irradiation for 4-5 minutes yielded the desired ligand. orientjchem.org These examples highlight the broad applicability and advantages of microwave-assisted methods in synthesizing compounds structurally related to this compound.

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dihydropyridopyrimidine derivatives | Aldehyde, 1,3-dicarbonyl compound, 2,6-diaminopyrimidin-4-one | Glycol, Microwave irradiation, Catalyst-free | 4-7 min | 89-95% | arkat-usa.org |

| 8-Hydroxyquinolines | 2-amino-3-hydroxybenzaldehyde, Ketones | Ethanol, Microwave irradiation | Not specified | 72% | rsc.org |

| Schiff Base Ligand | 4-formyl antipyrine, 2-aminophenol | Methanol, Microwave (350W) | 4-5 min | 85% | orientjchem.org |

| 2,4,5-Trisubstituted imidazoles | 1,2-diketones, Aldehydes, NH4OAc | Microwave (180°C) | 5 min | 80-99% | tandfonline.com |

| Fused 3-aminoimidazoles | Heterocyclic amidine, Aldehyde, Isonitrile | Scandium triflate, Methanol, Microwave | 10 min | 33-93% | researchgate.net |

Solvent-Free Reaction Conditions and Heterogeneous Catalysis

Solvent-free reactions represent a cornerstone of green chemistry, aiming to reduce pollution, lower costs, and simplify experimental procedures. asianpubs.org When combined with heterogeneous catalysis, these methods offer further advantages, including easy separation and recovery of the catalyst, which can often be reused multiple times without significant loss of activity. ucl.ac.uk

The synthesis of derivatives related to this compound has been effectively achieved under these environmentally benign conditions. For example, a novel series of quinoline analogues were synthesized via a one-pot multicomponent reaction of resorcinol, aromatic aldehydes, and other reagents under solvent-free conditions, resulting in excellent yields and pure products with low-cost processing. nih.gov In another study, the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) was used for the solvent-free synthesis of pyrimido[4,5-b]quinoline derivatives at 90 °C, demonstrating the efficacy of using a basic catalyst in the absence of a solvent. nih.govacs.org

Heterogeneous catalysts are particularly suited for solvent-free syntheses. A study on the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol and benzaldehyde (B42025) utilized a hafnium-based metal-organic framework (VNU-11-P-SO4) as a highly active heterogeneous catalyst. rsc.org The reaction proceeded under solvent-free conditions at 140 °C, achieving a 99% isolated yield in 6 hours. rsc.org Similarly, the synthesis of various p-hydroxybenzaldehyde derivatives has been explored using heterogeneous catalysts like cobalt oxide (Co3O4) and manganese oxides, highlighting the move towards more sustainable catalytic oxidation processes. researchgate.netbohrium.com

The synthesis of Schiff bases has also been adapted to solvent-free conditions, sometimes employing techniques like jet milling, which provides a rapid and efficient method without generating waste from work-up procedures. asianpubs.orgasianpubs.org These approaches demonstrate a significant shift towards cleaner and more atom-economical synthetic routes applicable to the production of this compound and its derivatives.

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline derivatives | Resorcinol, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | Solvent-free, Heating | Not specified | Excellent | nih.gov |

| Pyrimido[4,5-b]quinolines | Benzyloxy benzaldehydes, Dimedone, 6-amino-1,3-dimethyluracil | DABCO (25 mol%), Solvent-free, 90°C | Not specified | High | nih.govacs.org |

| 2-Phenylbenzoxazole | 2-Aminophenol, Benzaldehyde | VNU-11-P-SO4 (1 mol%), Solvent-free, 140°C | 6 h | 99% | rsc.org |

| Imine derivatives | Aromatic aldehydes, Aromatic amines | β-ethoxyethanol (wetting reagent), Microwave, Solvent-free | Not specified | High | researchgate.net |

| Schiff base | m-Hydroxybenzaldehyde, p-Aminobenzoic acid | Improved jet milling, Solvent-free | Not specified | High | asianpubs.org |

Chemical Reactivity and Derivatization Pathways of 2 Amino 6 Hydroxybenzaldehyde

Condensation Reactions Leading to Schiff Bases and Imines

Condensation reactions are a cornerstone of the reactivity of 2-Amino-6-hydroxybenzaldehyde, primarily involving the reaction of its aldehyde group with primary amines to form Schiff bases, also known as imines. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-nitrogen double bonds (C=N).

Intramolecular Schiff Base Formation

The proximate positioning of the amino and aldehyde groups in this compound facilitates intramolecular reactions. While direct intramolecular Schiff base formation is not commonly reported, the molecule's structure lends itself to cyclization reactions that can be considered a related process. The internal hydrogen bond between the hydroxyl group and the aldehyde is a significant feature of its structure. wikipedia.org This interaction can influence the reactivity of the aldehyde group.

Intermolecular Reactions with Primary Amines

The aldehyde functional group of this compound readily undergoes condensation with a variety of primary amines to yield intermolecular Schiff bases. tandfonline.comjmchemsci.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration to form the stable imine linkage. The general reaction involves the mixing of this compound with a primary amine, often in a suitable solvent like ethanol (B145695), and sometimes with catalytic amounts of acid or base to facilitate the reaction. ekb.egnih.gov

The resulting Schiff bases are often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine. This interaction contributes to the planarity and stability of the molecule. wikipedia.org A wide array of primary amines can be used in this reaction, leading to a diverse library of Schiff base derivatives with varied electronic and steric properties.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amines | Schiff Bases/Imines | tandfonline.comjmchemsci.com |

| 2-hydroxybenzaldehyde | 2-aminophenol (B121084) | Schiff Base | nih.gov |

| 2-hydroxybenzaldehyde | amino acids | Schiff Base | researchgate.net |

| 2-aminopyrimidine | substituted benzaldehydes | Schiff Base |

Reactions with Hydrazines and Related Nitrogen Nucleophiles

Similar to primary amines, hydrazines and their derivatives are potent nitrogen nucleophiles that react with the aldehyde group of this compound to form hydrazones. This reaction proceeds through a similar mechanism of nucleophilic addition followed by dehydration. The resulting hydrazones are characterized by a C=N-N linkage.

These reactions are valuable for creating molecules with extended conjugated systems and potential biological activities. For example, the condensation with isoniazid (B1672263) can produce hydrazones with reported antimicrobial properties. researchgate.net The reaction conditions are typically mild, often involving refluxing in an alcoholic solvent. d-nb.info

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

The strategic placement of the amino, hydroxyl, and aldehyde groups on the aromatic ring makes this compound an excellent starting material for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as a Schiff base, which then undergoes an intramolecular ring-closing step.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound can be utilized in multicomponent reactions to construct pyrimidine rings. scholarsresearchlibrary.comajol.infonih.govzenodo.org A common strategy involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, followed by reaction with a guanidine (B92328) salt. scholarsresearchlibrary.com This one-pot synthesis is an efficient method for generating highly substituted pyrimidine derivatives. scholarsresearchlibrary.comzenodo.org The reaction typically proceeds under reflux in a suitable solvent, sometimes with a catalyst like piperidine. scholarsresearchlibrary.com

The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of guanidine, and subsequent cyclization and tautomerization to yield the final pyrimidine product. scholarsresearchlibrary.com This approach allows for significant structural diversity in the final products by varying the initial aldehyde and active methylene components.

| Reactants | Product | Catalyst | Reference |

| Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | Piperidine | scholarsresearchlibrary.com |

| Chalcones, Guanidine carbonate | 2-amino-4,6-diarylpyrimidines | - | ajol.info |

| Nalidixic acid derivative, Chalcones | Amino-pyrimidine derivatives | - | nih.gov |

| Chalcones, Guanidine hydrochloride | 2-amino pyrimidines | Sodium hydroxide (B78521) | zenodo.org |

Formation of Benzoxazole (B165842) Derivatives

The reaction of this compound with various reagents can lead to the formation of benzoxazole derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical properties. mdpi.comrsc.orgorganic-chemistry.orgresearchgate.netscielo.org.za One common synthetic route involves the condensation of an o-aminophenol with an aldehyde. mdpi.comrsc.org While this compound itself contains both functionalities, its direct cyclization to a benzoxazole is not the primary pathway. Instead, it is more commonly used as a building block in reactions with other molecules.

For instance, the synthesis of benzoxazoles can be achieved through the reaction of 2-aminophenols with aldehydes in the presence of a catalyst. mdpi.comrsc.org Various catalytic systems, including zinc oxide nanoparticles and ionic liquids, have been employed to promote this transformation under environmentally friendly conditions. mdpi.comrsc.org The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring.

| Reactants | Product | Catalyst/Conditions | Reference |

| Benzaldehyde (B42025) derivatives, 2-aminophenol | Benzoxazole derivatives | ZnO nanoparticles, various methods | mdpi.com |

| 2-aminophenol, Substituted aryl aldehydes | 2-substituted benzoxazoles | Cu2O, DMSO, room temperature | rsc.org |

| 2-aminophenol, Aromatic aldehyde | 2-aryl benzoxazole derivatives | TiO2–ZrO2, acetonitrile, 60 °C | rsc.org |

| 2-Aminophenol, Carbon disulfide | 2-mercapto benzoxazole | KOH | researchgate.net |

| 2-nitro phenols, Aldehydes/Carboxylic acids | 2-aminobenzoxazole derivatives | PEG-SO3H, chloroform (B151607) | scielo.org.za |

Derivatization to Thiazole (B1198619) and Benzothiazole (B30560) Systems

The structure of this compound, featuring both an aldehyde and an amino group, makes it a versatile precursor for the synthesis of various heterocyclic systems. However, its direct conversion to thiazoles and benzothiazoles typically involves multi-step sequences or its participation in condensation reactions as the aldehydic component.

Benzothiazole Synthesis: The most common route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde. derpharmachemica.comorganic-chemistry.org In this context, this compound serves as the aldehyde component. The reaction proceeds via the formation of an intermediate Schiff base (an imine) between the 2-aminothiophenol and the aldehyde, which then undergoes intramolecular cyclization and oxidative aromatization to yield the final benzothiazole product. Various oxidizing agents and catalysts can be employed to facilitate this transformation.

The general reaction is as follows: this compound + 2-Aminothiophenol → 2-(2-Amino-6-hydroxyphenyl)benzothiazole

The reaction can be promoted by various reagents, including iodine, hydrogen peroxide, and samarium triflate, often in solvents like ethanol, acetonitrile, or even in aqueous media under green chemistry protocols. derpharmachemica.comorganic-chemistry.org

Thiazole Synthesis: The formation of a thiazole ring from this compound is less direct. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. wjrr.org To utilize this compound in this synthesis, it would first need to be converted into one of these precursors. For instance, the aldehyde could be brominated at the α-carbon, or the amino group could be transformed into a thioamide functionality through reaction with a thiocarbonylating agent. A more direct, albeit specialized, approach is the three-component reaction involving an aldehyde, a thioamide (like thiourea), and an oxidizing agent such as N-bromosuccinimide (NBS) to construct the 2-aminothiazole (B372263) ring system. wjrr.org

| Reactants | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Aldehyde, 2-Aminothiophenol | Iodine | DMF | Efficiently provides 2-substituted benzothiazoles. | organic-chemistry.org |

| Aldehyde, 2-Aminothiophenol | Samarium triflate | Aqueous medium | Green, reusable acid catalyst, mild conditions. | organic-chemistry.org |

| Aryl Aldehyde, 2-Aminothiophenol | 30% H2O2, Cerium ammonium (B1175870) nitrate | Acetonitrile | A modified approach for benzothiazole synthesis. | derpharmachemica.com |

| Aldehyde, 2-Aminobenzothiazole (B30445), 2-Naphthol | NaCl in water (Microwave) | Water | Three-component reaction for complex benzothiazole derivatives. | conicet.gov.ar |

Other Annulation Reactions for Multi-ring Heterocycles (e.g., Quinazolinones)

Annulation reactions involving this compound can lead to the formation of fused, multi-ring heterocyclic systems, with quinazolinones being a prominent example. Quinazolinones are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrimidinone ring.

A widely used method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones is the three-component condensation of an aldehyde, isatoic anhydride (B1165640) (a derivative of anthranilic acid), and a primary amine or urea. orgchemres.org In this reaction, this compound can act as the aldehyde component. The reaction is typically catalyzed by a Brønsted or Lewis acid and can often be performed under solvent-free conditions or in various solvents. orgchemres.org The mechanism involves the initial reaction of the amine/urea with isatoic anhydride to open the ring, followed by condensation with the aldehyde and subsequent intramolecular cyclization to form the dihydroquinazolinone, which may be oxidized to the quinazolinone.

Another established route is the reaction of 2-aminobenzamides with aldehydes. orgchemres.org While this compound itself is not a 2-aminobenzamide, it can react with it to form 2-substituted-2,3-dihydroquinazolin-4(1H)-ones. These reactions highlight the utility of the aldehyde functionality in building complex heterocyclic scaffolds.

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatoic anhydride, Aromatic aldehyde, Urea | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) | Solvent-free, 115 °C | 2,3-Dihydroquinazolin-4(1H)-ones | orgchemres.org |

| 2-Aminobenzamide, Aldehydes/Ketones | Brønsted or Lewis acids | Varies | Quinazolinone compounds | orgchemres.org |

| (2-Aminophenyl)methanols, Aldehydes | Copper-catalyst, Ce(NO3)3·6H2O, NH4Cl | Varies | 2-Substituted quinazolines | organic-chemistry.org |

| Anthranilic acid, Chloro acylchloride, Amine | Acetic anhydride (for intermediate) | Multi-step | Fused quinazolinones | brieflands.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The reactivity of the benzene ring in this compound towards substitution is governed by the electronic effects of its three substituents: the amino (-NH₂), hydroxyl (-OH), and formyl (-CHO) groups.

Electrophilic Aromatic Substitution: The -NH₂ and -OH groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the -CHO group is a deactivating, meta-directing group because it withdraws electron density from the ring.

In this compound, the activating effects of the amino and hydroxyl groups dominate, making the ring highly susceptible to electrophilic attack. The directing effects are as follows (numbering from -OH at C1, -NH₂ at C2, -CHO at C6):

-OH group (C1): Directs ortho (to C2, C6) and para (to C4).

-NH₂ group (C2): Directs ortho (to C1, C3) and para (to C5).

-CHO group (C6): Directs meta (to C2, C4).

The positions C1, C2, and C6 are already substituted. The directing vectors from the powerful activators converge on positions C3, C4, and C5, making them the most probable sites for electrophilic substitution. The strong activation means that reactions such as halogenation, nitration, or sulfonation would likely proceed under mild conditions and may lead to polysubstitution if not carefully controlled.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it, which can stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgpressbooks.publibretexts.org

The benzene ring of this compound is electron-rich due to the potent donating effects of the -OH and -NH₂ groups. These groups deactivate the ring towards nucleophilic attack. While the -CHO group is electron-withdrawing, its effect is insufficient to overcome the strong activation by the other two substituents. Therefore, this compound itself is not expected to undergo SNAr reactions readily. For such a reaction to occur, a good leaving group would need to be present on the ring, and even then, the reaction would be disfavored compared to an aryl halide with multiple strong electron-withdrawing groups. pressbooks.pub

Redox Transformations of the Aldehyde and Amino Functionalities

Chemoselective Reduction of the Aldehyde Group

The selective reduction of the aldehyde group in this compound to a primary alcohol, yielding 2-amino-6-(hydroxymethyl)phenol, requires a reagent that does not affect the amino and hydroxyl groups or the aromatic ring. This is a classic example of chemoselectivity.

Mild reducing agents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for the reduction of aldehydes and ketones. researchgate.net It is generally unreactive towards other functional groups like esters and amides and does not reduce the aromatic ring under standard conditions (e.g., in alcoholic solvents at room temperature).

Other reagents developed for the chemoselective reduction of aldehydes include combinations like NaBH₄ with acetylacetone (B45752) or the use of specific boron alkoxides. researchgate.netsemanticscholar.org These methods are particularly useful when other, more sensitive functional groups are present. The reduction of this compound with NaBH₄ is expected to proceed cleanly to the corresponding benzyl (B1604629) alcohol derivative.

| Reagent | Selectivity | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones; does not typically affect aromatic rings, esters, or amides. | Methanol or Ethanol, 0 °C to RT | researchgate.netscirp.org |

| Boron tri-isopropoxide (B(O-i-Pr)₃) | Selectively reduces aliphatic aldehydes and ketones over aromatic ones. | THF, Reflux | semanticscholar.orgresearchgate.net |

| NaBH₄ / Acetylacetone | Used for selective reduction of aldehydes in the presence of ketones. | Mild conditions | researchgate.netscirp.org |

Controlled Oxidation Pathways of the Amino and Hydroxyl Groups

The controlled oxidation of the amino and hydroxyl groups in this compound is challenging due to the high electron density of the ring and the presence of three oxidizable sites (amino, hydroxyl, and aldehyde). Aminophenols are particularly susceptible to oxidation, often leading to the formation of quinone-imines, which can then polymerize to form complex, deeply colored materials. tandfonline.com The aldehyde group can also be readily oxidized to a carboxylic acid.

Achieving a selective oxidation of only the amino or hydroxyl group while preserving the other functionalities would likely require a highly specific oxidant and carefully controlled reaction conditions, or the use of protecting groups.

Oxidation of the Phenolic Hydroxyl Group: Strong oxidizing agents would likely lead to ring-opening or polymerization. Milder oxidants, under specific conditions, could potentially oxidize the aminophenol system to a quinone-imine derivative.

Oxidation of the Amino Group: The oxidation of the amino group could, in principle, yield nitroso or nitro derivatives, but this is complicated by the presence of the highly activating hydroxyl group. Such transformations often require protection of the phenol (B47542) first.

Oxidative Polymerization: In the presence of oxidants like air, hydrogen peroxide, or sodium hypochlorite, especially in aqueous alkaline or acidic media, this compound is expected to undergo oxidative polycondensation, similar to related phenolic and amino-aromatic compounds. tandfonline.com This process involves the formation of radical or ionic intermediates that couple to form polymeric structures.

Due to the high reactivity, controlled and selective oxidation of a single functional group on the this compound scaffold without affecting the others is a significant synthetic challenge that typically requires multi-step strategies involving protection and deprotection sequences.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 2-Amino-6-hydroxybenzaldehyde and its derivatives can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides critical information about the chemical environment of protons in a molecule. In derivatives of this compound, such as Schiff bases formed with various amines, the chemical shifts (δ) of the protons are indicative of their electronic surroundings.

For instance, in a Schiff base derivative formed from 2-hydroxybenzaldehyde and 2-aminopyrazine, the hydroxyl proton (OH) exhibits a characteristic singlet peak at a downfield chemical shift of approximately δ 12.67 ppm, indicating strong intramolecular hydrogen bonding. nih.gov The olefinic proton of the azomethine group (-CH=N-) typically appears as a singlet around δ 8.80 ppm. nih.gov The aromatic protons on the benzaldehyde (B42025) and pyrazine (B50134) rings resonate in the region of δ 6.84-8.67 ppm, with their specific multiplicities and coupling constants providing information about their substitution pattern. nih.gov Similarly, for a derivative with 2-aminopyridine, the hydroxyl proton is observed at δ 12.92 ppm and the azomethine proton at δ 8.64 ppm. nih.gov

In more complex derivatives, such as those involving pyrimidine (B1678525) rings, the ¹H NMR spectra can reveal additional structural details. For example, in a derivative containing a pyrimidine and a phenol (B47542) group, distinct singlets for the pyrimidine-OH and phenolic-OH can be observed at δ 9.77 and δ 5.4 ppm, respectively. impactfactor.org The presence of methyl groups is confirmed by singlets around δ 1.9-2.0 ppm. impactfactor.org

The following table summarizes typical ¹H NMR chemical shifts for various protons in derivatives of this compound:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| Hydroxyl (-OH) | 12.67 - 15.44 | s | nih.gov |

| Aldehydic (-CHO) | ~9.5 - 10.5 | s | |

| Azomethine (-CH=N-) | 8.02 - 8.88 | s | nih.govrsc.orgd-nb.info |

| Aromatic (Ar-H) | 6.5 - 8.67 | m | nih.govimpactfactor.org |

| Amino (-NH₂) | ~5.97 | bs | bingol.edu.tr |

| Methyl (-CH₃) | 1.9 - 2.3 | s | impactfactor.org |

s = singlet, m = multiplet, bs = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of their substituents.

In derivatives of this compound, the carbonyl carbon of the aldehyde or the imine carbon of a Schiff base derivative is typically found at a downfield chemical shift. For example, the azomethine carbon (C=N) in a Schiff base derivative has been reported at δ 163.9 ppm. rsc.org The carbon atom attached to the hydroxyl group (Ar-C-OH) appears around δ 159.3 ppm. rsc.org Aromatic carbons generally resonate in the range of δ 116-150 ppm. rsc.org

The following table presents representative ¹³C NMR chemical shifts for key carbon atoms in derivatives of this compound:

| Carbon Type | Chemical Shift (δ, ppm) | Reference(s) |

| Aldehydic/Iminic (C=O/C=N) | 163.9 - 191.9 | rsc.orgbingol.edu.tr |

| Aromatic C-OH | ~159.3 | rsc.org |

| Aromatic C-NH₂/C-N | ~150.2 | rsc.org |

| Aromatic C-H | 116.3 - 135.6 | rsc.org |

| Aromatic Quaternary C | 119.7 - 137.5 | rsc.org |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. researchgate.net For example, COSY spectra can be used to trace the connectivity of protons within the aromatic rings of this compound derivatives. researcher.life

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning carbon signals based on the assignments of their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edu This technique is crucial for piecing together the entire molecular framework by identifying long-range connectivities, for instance, between the azomethine proton and carbons in both aromatic rings of a Schiff base derivative. youtube.com

Together, these 2D NMR methods provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of different functional groups.

In the FTIR spectrum of this compound derivatives, several characteristic absorption bands are observed. A broad band in the region of 3200-3400 cm⁻¹ is often attributed to the O-H stretching vibration, with its broadness suggesting the presence of hydrogen bonding. nih.gov The N-H stretching vibrations of the amino group typically appear in the same region. researchgate.net The C=O stretching vibration of the aldehyde group is expected around 1700 cm⁻¹, while the C=N stretching of a Schiff base derivative is observed in the range of 1550-1651 cm⁻¹. nih.govorientjchem.org Stretching vibrations of the aromatic C=C bonds give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

The following table summarizes key FTIR absorption bands for this compound and its derivatives:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Hydroxyl (-OH) | Stretching | 3200 - 3510 | nih.govorientjchem.org |

| Amino (-NH₂) | Stretching | ~3354 - 3294 | researchgate.net |

| Aromatic C-H | Stretching | 3000 - 3100 | vscht.cz |

| Aldehydic C=O | Stretching | ~1700 | researchgate.net |

| Iminic C=N | Stretching | 1550 - 1685.5 | nih.govorientjchem.org |

| Aromatic C=C | Stretching | 1400 - 1600 | vscht.cz |

| C-O | Stretching | 1272 - 1322.9 | nih.govimpactfactor.org |

| C-N | Stretching | 1141 - 1191.9 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation, and Tautomerism Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound and its derivatives, the UV-Vis spectra typically show absorption bands corresponding to π → π* and n → π* transitions. upi.edu In Schiff base derivatives, the presence of an extended conjugated system results in absorption bands in the UV and visible regions. researchgate.net For example, a Schiff base derived from 2-hydroxybenzaldehyde and 2-aminobenzothiazole (B30445) exhibits absorption bands in ethanol (B145695) that are assigned to various electronic transitions. researchgate.net

The position of the absorption bands can be influenced by the solvent polarity and the pH of the solution, which can provide insights into tautomeric equilibria, such as the enol-imine and keto-amine forms in Schiff bases. nih.gov A new absorption band appearing at wavelengths greater than 400 nm in polar solvents is often attributed to the keto-enamine tautomer. nih.gov

The following table shows typical UV-Vis absorption maxima for derivatives of this compound:

| Derivative Type | Solvent | λ_max (nm) | Transition | Reference(s) |

| Schiff Base | Toluene | < 400 | π → π | nih.gov |

| Schiff Base | Acetonitrile | > 400 | Keto-enamine form | nih.gov |

| Ligand | - | 277, 339 | π → π, n → π* | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of an ion is measured with very high accuracy, which allows for the unambiguous determination of its elemental composition. d-nb.info

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (137.14 g/mol ). nih.gov HRMS would provide the exact mass, confirming the molecular formula C₇H₇NO₂. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For example, in derivatives of 2-hydroxybenzaldehyde, fragmentation can lead to characteristic ions that help in their identification. raco.catresearchgate.net

The following table lists the key mass spectrometric data for this compound:

| Property | Value | Reference(s) |

| Molecular Weight | 137.14 g/mol | nih.gov |

| Molecular Formula | C₇H₇NO₂ | nih.gov |

| Exact Mass | 137.047678466 Da | nih.gov |

X-ray Diffraction (XRD) for Single Crystal Structural Analysis and Molecular Geometry

Schiff bases derived from the condensation of 2-hydroxybenzaldehyde with various amines have been a subject of interest. For instance, the condensation of 2-hydroxybenzaldehyde with (3R,6R)-3-amino-6-(hydroxymethyl)-tetra-hydro-2H-pyran-2,4,5-triol yields a water-soluble glucose amine Schiff base, GASB-1. Single-crystal XRD analysis of GASB-1 confirmed its 3D structure. mdpi.com The experimental XRD data for bond lengths and angles showed a high correlation with theoretical values calculated using Density Functional Theory (DFT). mdpi.com

In another study, a Schiff base was synthesized from 2-hydroxybenzaldehyde and 2-aminobenzothiazole. researchgate.netupi.eduupi.edu Powder X-ray diffraction (PXRD) analysis of the resulting Co(II) and Ni(II) complexes indicated that the crystalline structure of the final products was different from the starting materials, confirming the formation of new complexes. researchgate.netupi.eduupi.edu The diffraction patterns showed distinct reflection peaks for the complexes compared to the reactants. researchgate.net

The synthesis and characterization of a Schiff base from methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and 5-chloro-2-hydroxybenzaldehyde also utilized single-crystal XRD for structural confirmation. bas.bg Similarly, the crystal structure of 1-(3-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethan-1-one, a Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde, was determined by X-ray diffraction. bohrium.com

Furthermore, the single crystal X-ray studies of a 2,6-substituted benzo[d]thiazole derivative, synthesized from a substituted arylaldehyde and 2-amino-6-chlorobenzo[d]thiazole, provided insights into its conformation and packing features. conicet.gov.ar These studies often reveal the presence of intramolecular and intermolecular interactions, such as hydrogen bonds, which stabilize the crystal lattice. conicet.gov.ar

The table below summarizes key crystallographic parameters for a representative derivative.

Table 1: Selected Crystallographic Data for a 2-Hydroxybenzaldehyde Schiff Base Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1869.1(13) |

| Z | 4 |

Data is hypothetical and for illustrative purposes.

Other Advanced Spectroscopic and Analytical Techniques (e.g., Atomic Absorption Spectroscopy (AAS) for Metal-Containing Derivatives)

Beyond fundamental spectroscopic techniques, a range of other advanced analytical methods are employed to characterize this compound and its derivatives, especially metal complexes.

Atomic Absorption Spectroscopy (AAS) is a crucial technique for determining the elemental composition of metal-containing derivatives. It has been used to characterize novel Co(II), Ni(II), and Cu(II) transition metal complexes synthesized from Schiff base ligands derived from 2-amino-6-nitrobenzothiazole (B160904) and various aromatic aldehydes, including 2-hydroxybenzaldehyde. shd-pub.org.rsannejac.ac.in AAS confirms the percentage of metal ions in the synthesized complexes, which is essential for verifying their stoichiometry. semanticscholar.org

Thermal Gravimetric Analysis (TGA) provides information about the thermal stability and decomposition of these compounds. For instance, TGA of Ni(II) and Cu(II) Schiff base complexes derived from 2-hydroxybenzaldehyde and 2-aminobenzothiazole showed decomposition temperatures of 184 °C and 181 °C, respectively. upi.eduupi.edu

Electrochemical techniques such as cyclic voltammetry (CV), controlled potential electrolysis, and chronoamperometry (CA) are used to investigate the redox behavior of these compounds. For a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde, these methods were used to determine the number of electrons transferred, diffusion coefficient, and standard heterogeneous rate constants. bas.bg

Mass Spectrometry (MS) is another vital tool for confirming the molecular weight and fragmentation patterns of these molecules.

The table below provides a summary of the application of these techniques.

Table 2: Application of Advanced Analytical Techniques for this compound Derivatives

| Technique | Application | Findings |

|---|---|---|

| Atomic Absorption Spectroscopy (AAS) | Determination of metal content in complexes. shd-pub.org.rsannejac.ac.insemanticscholar.org | Confirms the stoichiometry of metal complexes. shd-pub.org.rsannejac.ac.in |

| Thermal Gravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition. upi.eduupi.edu | Provides decomposition temperatures of the compounds. upi.eduupi.edu |

| Cyclic Voltammetry (CV) | Investigation of electrochemical behavior. bas.bg | Determines redox properties and kinetic parameters. bas.bg |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structure. | Provides information on molecular ion peaks and fragmentation. |

Detailed Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The presence of amino and hydroxyl groups in this compound and its derivatives facilitates the formation of intricate intramolecular and intermolecular hydrogen bonding networks, which significantly influence their conformation and properties.

In 2-hydroxybenzaldehyde and its derivatives, a strong intramolecular hydrogen bond typically exists between the hydroxyl group and the carbonyl oxygen of the aldehyde group. wikipedia.orglibretexts.orgacs.org This interaction contributes to the planarity of the molecule. wikipedia.org The strength of this hydrogen bond can be modulated by substituents on the aromatic ring. researchgate.netacs.org Theoretical studies using Density Functional Theory (DFT) have shown that the hydrogen bond energies in ortho-hydroxybenzaldehydes are approximately 9–10 kcal/mol. acs.org

The formation of Schiff bases from 2-hydroxybenzaldehyde can lead to even stronger intramolecular hydrogen bonds. wikipedia.org For example, in a Schiff base derived from 5-chloro-2-hydroxybenzaldehyde, the enolic proton (Ar-OH) signal in the ¹H NMR spectrum appears at a downfield chemical shift of 12.88 ppm, which is characteristic of a strong intramolecular hydrogen bond. bas.bg

In the solid state, these molecules can also participate in intermolecular hydrogen bonding, leading to the formation of extended networks. For instance, in the crystal structure of 2,5-dihydroxybenzaldehyde, one hydroxyl group forms an intramolecular hydrogen bond with the carbonyl group, while the other participates in intermolecular hydrogen bonding with a neighboring molecule. researchgate.net Hirshfeld surface analysis of a glucose amine Schiff base of 2-hydroxybenzaldehyde revealed several short interactions, including intra-[H…N] and inter-[H…O] hydrogen bonds, as well as H…π interactions. mdpi.com

These hydrogen bonding networks play a crucial role in the packing of the molecules in the crystal lattice and can influence their physical properties and biological activities.

Computational Chemistry and Theoretical Studies on 2 Amino 6 Hydroxybenzaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is employed to determine the optimized geometries and various electronic properties of 2-Amino-6-hydroxybenzaldehyde and its related compounds. For instance, calculations for derivatives of salicylaldehyde (B1680747), a structurally similar compound, have been performed using DFT at the M06 level with the 6-311G(d,p) basis set to validate experimental results. nih.gov Similarly, studies on other hydroxybenzaldehyde isomers have utilized the B3LYP/6-311++G(d,p) level of theory to calculate ground state properties. isca.me The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for accurately predicting molecular properties and reaction pathways. acs.org

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. isca.me The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's polarizability and reactivity; a smaller gap generally indicates higher reactivity and lower kinetic stability. nih.govisca.me

For example, in studies of salicylaldehyde-based thiosemicarbazones, the HOMO-LUMO energy gaps were calculated to be in the range of 4.133–4.186 eV. nih.gov This information is instrumental in predicting the charge transfer properties of these molecules. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. scielo.org.mx The energies of these orbitals are used to calculate various global reactivity descriptors that characterize the molecule's stability and reactivity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -5.981 | -1.819 | 4.162 |

| 2 | -5.993 | -1.814 | 4.179 |

| 3 | -6.011 | -1.825 | 4.186 |

| 4 | -5.968 | -1.817 | 4.151 |

| 5 | -5.959 | -1.813 | 4.146 |

| 6 | -5.946 | -1.813 | 4.133 |

| Data sourced from a study on salicylaldehyde-based functionalized materials. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de Different colors on the map indicate different potential values: red regions represent negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas) and are prone to nucleophilic attack. researchgate.net

MEP analysis helps in understanding intermolecular interactions and chemical reactivity. numberanalytics.commdpi.com For instance, in hydroxybenzaldehyde isomers, MEP surfaces have been used to compare their reactive properties. isca.me The distribution of electrostatic potential is crucial for understanding bond polarity, bond strength, and identifying reactive sites within a molecule. numberanalytics.com

Calculation of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are used to quantify the reactivity and stability of molecules. mdpi.com These descriptors, derived from the energies of frontier molecular orbitals, include: scielo.org.mxmdpi.com

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow.

These parameters are calculated using DFT and provide a quantitative basis for comparing the reactivity of different molecules. mdpi.comresearchgate.net For example, a molecule with a larger energy gap is considered harder and less reactive. acs.org

| Parameter | Value |

| HOMO (eV) | -6.53 |

| LUMO (eV) | -1.52 |

| Energy Gap (eV) | 5.01 |

| Ionization Potential (I) | 6.53 |

| Electron Affinity (A) | 1.52 |

| Global Hardness (η) | 2.505 |

| Global Softness (S) | 0.199 |

| Electronegativity (χ) | 4.025 |

| Chemical Potential (μ) | -4.025 |

| Electrophilicity Index (ω) | 3.23 |

| Data based on DFT calculations for 4-hydroxybenzaldehyde. mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org These simulations allow for the analysis of conformational changes and intermolecular interactions, providing insights into the dynamic behavior of molecules. unram.ac.id By simulating the system at different temperatures, researchers can evaluate structural stability, folding behavior, and thermodynamic properties. unram.ac.id

MD simulations are particularly useful for understanding how a ligand, such as a derivative of this compound, might bind to a protein. researchgate.net The analysis of trajectories from MD simulations can reveal the root mean square deviation (RMSD) and radius of gyration, which indicate the stability and compactness of the molecule's conformation. unram.ac.id

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including NMR, UV-Vis, and IR spectra. bohrium.com Theoretical calculations of these spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. acs.orgbohrium.com

For instance, the theoretical UV-Vis absorption spectra can be calculated using Time-Dependent DFT (TD-DFT) to determine the electronic transitions, excitation energies, and oscillator strengths. mdpi.comacs.org Similarly, theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the assignment of experimental NMR spectra. bohrium.comresearchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to provide a complete description of the molecule's vibrational modes. isca.me

Elucidation of Reaction Mechanisms via Intrinsic Reaction Coordinate (IRC) Calculations and Transition State Analysis

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for elucidating reaction mechanisms. wuxiapptec.com An IRC calculation traces the reaction path from a transition state (TS) to the reactants and products on the potential energy surface. rowansci.com This confirms that a calculated transition state correctly connects the desired reactants and products and provides a detailed picture of the reaction pathway. wuxiapptec.comrowansci.com

To perform an IRC calculation, one must first locate the transition state structure, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency. wuxiapptec.com The IRC path is then calculated by following the steepest descent path in mass-weighted coordinates from the transition state. wuxiapptec.comrowansci.com This method has been used to study various reactions, including the ring saturation of 2-hydroxybenzaldehyde, providing insights into the energy requirements and reaction pathways. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. omicstutorials.comasianpubs.org By quantifying how changes in molecular features affect a molecule's activity, QSAR models serve as a predictive tool in the design of new, more potent derivatives. mdpi.comresearchgate.net This approach is particularly valuable in medicinal chemistry for optimizing lead compounds, reducing the need for extensive synthesis and screening of numerous molecules, thereby saving time and resources. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. unipd.it

A typical QSAR study involves several key stages: compiling a dataset of compounds with known biological activities, calculating various molecular descriptors for each compound, developing a mathematical model that correlates the descriptors with the activity, and validating the model's predictive power. neovarsity.org Once a robust and predictive QSAR model is established, it can be used to estimate the activity of novel, yet-to-be-synthesized derivatives, guiding the rational design of molecules with enhanced desired properties. nih.gov

Hypothetical QSAR Study on this compound Derivatives

In a hypothetical scenario to improve a specific biological activity (e.g., enzyme inhibition) of this compound, a QSAR study would be initiated on a series of its derivatives. The core structure would be systematically modified at various positions, for instance, by introducing different substituents on the aromatic ring or modifying the amino and hydroxyl groups.

The first step would be to synthesize and test a training set of these derivatives to determine their biological activity, often expressed as an IC₅₀ value, which is then typically converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. youtube.com

Molecular Descriptor Calculation

For each derivative in the training set, a wide range of molecular descriptors would be calculated using specialized software. These descriptors numerically represent different aspects of the molecular structure. They can be broadly categorized as:

1D Descriptors: Basic molecular properties like molecular weight, atom counts, and bond counts. libretexts.org

2D Descriptors: Information derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), and counts of specific structural fragments. libretexts.orghufocw.org

3D Descriptors: Properties calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. hufocw.org

Electronic Descriptors: Features related to the electron distribution, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: Properties like lipophilicity (logP) and polar surface area (PSA). ucsb.edu

The table below illustrates a hypothetical selection of derivatives and their calculated descriptors, along with their experimentally determined biological activity.

Table 1: Hypothetical Data for a QSAR Study on this compound Derivatives

| Compound ID | R-Group Substitution | pIC₅₀ | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors |

|---|---|---|---|---|---|---|

| AHB-01 | -H (Parent) | 5.2 | 137.14 | 1.1 | 63.3 | 2 |

| AHB-02 | 3-Chloro | 5.8 | 171.58 | 1.8 | 63.3 | 2 |

| AHB-03 | 4-Methoxy | 5.5 | 167.16 | 1.0 | 72.5 | 2 |

| AHB-04 | 5-Nitro | 6.1 | 182.13 | 1.2 | 109.1 | 2 |

| AHB-05 | 3,5-Dichloro | 6.5 | 206.03 | 2.5 | 63.3 | 2 |

| AHB-06 | 4-Fluoro | 5.6 | 155.13 | 1.3 | 63.3 | 2 |

| AHB-07 | 5-Trifluoromethyl | 6.3 | 205.13 | 2.1 | 63.3 | 2 |

QSAR Model Development and Validation

Using the data from the training set, a statistical method, such as Multiple Linear Regression (MLR), would be employed to generate a QSAR equation. nih.gov This equation provides a quantitative relationship between the most influential molecular descriptors and the biological activity.

A hypothetical QSAR equation might look like this:

pIC₅₀ = 0.85(LogP) + 0.015(PSA) - 0.5(H-Bond Donors) + 4.5

This equation suggests that an increase in lipophilicity (LogP) and polar surface area (PSA) is favorable for the activity, while an increase in the number of hydrogen bond donors might be detrimental.

The predictive power and robustness of the generated QSAR model must be rigorously validated using several statistical parameters. protoqsar.com A portion of the initial dataset is often set aside as a test set, which is not used in model development but is used to assess its predictive performance on new data. neovarsity.org

Table 2: Statistical Validation Parameters for the Hypothetical QSAR Model

| Parameter | Description | Value |

|---|---|---|

| r² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | 0.92 |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. | 0.85 |

| r²_pred (Predictive r² for Test Set) | Measures the model's ability to predict the activity of an external set of compounds (the test set). | 0.88 |

| SEE (Standard Error of Estimate) | A measure of the goodness of fit of the regression model. | 0.25 |

| F-statistic | Indicates the statistical significance of the overall regression model. | 150.4 |

High values for r², q², and r²_pred (typically > 0.6) and a low value for SEE indicate a statistically significant and predictive QSAR model. researchgate.netuniroma1.it

Application in Derivative Design

The validated QSAR model provides valuable insights for designing new derivatives of this compound with potentially enhanced activity. Based on the hypothetical equation and descriptor analysis, a medicinal chemist could prioritize synthesizing new molecules with specific structural features. For example, they might focus on adding substituents that increase lipophilicity and modulate the polar surface area while maintaining the essential hydrogen bonding characteristics. The model can be used to predict the pIC₅₀ of these new virtual compounds before committing resources to their synthesis, allowing for a more focused and efficient drug discovery effort.

Applications in Advanced Chemical Research and Material Science Mechanistic Focus

Coordination Chemistry and Ligand Design for Metal Complexation

The presence of multiple donor sites (nitrogen and oxygen) in 2-Amino-6-hydroxybenzaldehyde allows it to form stable complexes with a variety of metal ions. chemsociety.org.ng Often, it is first converted into a Schiff base ligand through condensation with a primary amine. chemsociety.org.ng These Schiff bases, possessing an imine (-C=N-) group, are excellent chelating agents, capable of forming stable structures with transition metals. chemsociety.org.ngresearchgate.net

Synthesis and Detailed Characterization of Novel Metal Complexes

The synthesis of metal complexes using this compound derivatives typically involves a two-step process. First, the Schiff base ligand is prepared by the condensation reaction of the aldehyde with a primary amine. jmchemsci.comjmchemsci.com This reaction creates an imine or azomethine group (-CH=N-). jmchemsci.com The resulting Schiff base ligand is then reacted with a metal salt (e.g., chlorides or sulfates of copper, nickel, cobalt, etc.) in a suitable solvent to form the desired metal complex. chemsociety.org.ng

These novel complexes are rigorously characterized using a suite of analytical and spectroscopic techniques to confirm their structure and composition. Elemental analysis provides the empirical formula, while spectroscopic methods offer detailed structural insights.

Key Characterization Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O and N-H stretching bands of the aldehyde and amine, respectively, and the appearance of a new band for the C=N (imine) group are key indicators of Schiff base formation. jmchemsci.comjmchemsci.com A shift in the C=N stretching frequency upon complexation indicates its coordination to the metal center. orientjchem.org The presence of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming the formation of the complex. orientjchem.org

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectra are used to verify the structure of the ligand. The formation of the azomethine group is confirmed by a characteristic signal for the N=CH proton. jmchemsci.comjmchemsci.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex, which can help in deducing the coordination geometry around the metal ion. orientjchem.org Transitions observed in the visible region are often attributable to d-d transitions of the metal ion. mdpi.com

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized ligands and complexes, confirming their proposed formulas. jmchemsci.comsocialresearchfoundation.com

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. ichem.mdtandfonline.com

Table 1: Typical Spectroscopic Data for Schiff Base Ligands and Their Metal Complexes

| Technique | Observation in Free Ligand | Observation Upon Complexation | Inference |

|---|---|---|---|

| FT-IR | Stretching band for C=N group (azomethine) at a specific frequency (e.g., ~1622 cm⁻¹). jmchemsci.com | Shift in the C=N stretching frequency. Appearance of new bands in the low-frequency region (e.g., 500-600 cm⁻¹). orientjchem.org | Coordination of the azomethine nitrogen to the metal ion. Formation of M-N and M-O bonds. orientjchem.org |

| UV-Vis | Bands corresponding to π→π* and n→π* transitions of the aromatic rings and imine group. orientjchem.org | Shifts in ligand-based transition bands and appearance of new bands in the visible region. orientjchem.orgmdpi.com | Coordination of the ligand to the metal ion and d-d electronic transitions of the metal, respectively. mdpi.com |

Investigations into Coordination Geometries and Electronic Structures of Complexes

Ligands derived from this compound are versatile, acting as bidentate or tridentate chelators that bind to metal ions through the phenolic oxygen and the imine nitrogen atoms. researchgate.net The specific coordination geometry adopted by the metal ion is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the presence of any ancillary ligands.

Common coordination geometries observed for these complexes include:

Tetrahedral: Often found for complexes of Co(II), Ni(II), and Cu(II). orientjchem.org

Square Planar: A common geometry for Ni(II) and Cu(II) complexes. researchgate.net

Octahedral: This geometry is frequently observed when water molecules or other solvent molecules occupy additional coordination sites. researchgate.netajrconline.org

Pentacoordinated: In some cases, a five-coordinate geometry, such as square pyramidal or trigonal bipyramidal, can be adopted. mdpi.com

The electronic structure of these complexes is primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. The positions and intensities of the d-d transition bands in the electronic spectra are characteristic of the coordination environment. For instance, the electronic spectrum of a Cu(II) complex can distinguish between tetrahedral and pentacoordinated geometries. mdpi.com Theoretical methods, such as Density Functional Theory (DFT), are also employed to compute and analyze the electronic structures, providing insights that complement experimental data. researchgate.net

Table 2: Common Metal Ions and Their Observed Coordination Geometries with Hydroxybenzaldehyde-derived Schiff Base Ligands

| Metal Ion | Typical Coordination Number | Common Geometries | Reference Example |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | orientjchem.org |

| Ni(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral | orientjchem.orgtandfonline.com |

| Cu(II) | 4, 5 | Tetrahedral, Square Planar, Pentacoordinated | orientjchem.orgmdpi.comresearchgate.net |

| Cd(II) | 4 | Tetrahedral | orientjchem.org |

| Nd(III) | - | Monomeric 0-D discrete structure | tandfonline.com |

Exploration of Spin States and Magnetic Properties in Paramagnetic Complexes

Many transition metal complexes derived from this compound Schiff bases contain unpaired electrons and are therefore paramagnetic. libretexts.org The study of their magnetic properties provides valuable information about the number of unpaired electrons and the electronic state of the metal ion. libretexts.org

The magnetic behavior of a complex is determined by measuring its magnetic susceptibility, often using a Gouy balance. libretexts.org From this measurement, the magnetic moment (µ) can be calculated. This value is directly related to the number of unpaired electrons, allowing for the differentiation between high-spin and low-spin configurations in certain complexes (e.g., octahedral d⁴–d⁷). libretexts.org

Paramagnetic complexes are attracted to magnetic fields and have one or more unpaired electrons. Complexes of Ni(II), Cu(II), and Co(II) are often paramagnetic. orientjchem.org

Diamagnetic complexes are weakly repelled by magnetic fields and have no unpaired electrons. Cd(II) complexes are typically diamagnetic. orientjchem.org

The spin state of a metal ion in a complex is a delicate balance between the ligand field strength and the electron-pairing energy. Ligand modifications can alter this balance. For instance, steric and electronic effects of the ligand can distort the complex's structure, which in turn alters the energy gap between the d-orbitals and can lead to a change in the spin state, a phenomenon known as spin crossover (SCO). acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to study paramagnetic species, providing detailed information about the electronic environment of the unpaired electron(s). acs.orgacs.org

Catalysis by this compound Derivatives and their Metal Complexes

Metal complexes derived from this compound Schiff bases are of significant interest in the field of catalysis. chimia.ch Their tunable steric and electronic properties make them effective catalysts for a variety of organic transformations. These catalysts can be employed in both homogeneous and heterogeneous systems. numberanalytics.com

Development of Homogeneous and Heterogeneous Catalytic Systems

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. numberanalytics.comnumberanalytics.com This allows for maximum interaction between the catalyst and the substrate, often leading to high activity and selectivity under mild reaction conditions. libretexts.org Metal complexes of this compound derivatives have been successfully used as homogeneous catalysts for reactions such as oxidations and hydrogenations. chimia.chacs.org For example, divanadium(V) complexes with related carbohydrazone ligands have been shown to be effective homogeneous catalysts for the selective oxidation of cyclohexane (B81311). acs.org A major challenge in homogeneous catalysis, however, is the separation and recovery of the expensive catalyst from the reaction mixture. libretexts.org

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, significant research has focused on developing heterogeneous catalysts. In these systems, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture. numberanalytics.com This facilitates easy separation and recycling of the catalyst. bohrium.com

Several strategies have been developed to "heterogenize" homogeneous catalysts based on Schiff base complexes:

Immobilization on Supports: The metal complex can be anchored to a solid support. Common supports include inorganic materials like silica (B1680970) and mesoporous materials (e.g., MCM-41), or organic polymers like Merrifield resins. mdpi.com

Metal-Organic Frameworks (MOFs): The Schiff base ligand or its metal complex can be incorporated into the structure of a porous MOF. For example, a copper-based MOF, Cu₂(BPDC)₂(BPY), has been used as an efficient heterogeneous catalyst for the cross-dehydrogenative coupling of ethers with phenols. researchgate.net

These heterogeneous catalysts often combine the high activity of the molecular catalytic center with the practical advantages of a solid catalyst. mdpi.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants. numberanalytics.com | Different phase from reactants. numberanalytics.com |

| Activity/Selectivity | Often high, with well-defined active sites. libretexts.org | Can be high, but may be affected by mass transfer limitations. numberanalytics.com |